1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

COX inhibition anti-inflammatory structure-activity relationship

Medicinal chemists frequently need novel scaffolds to escape flat, fully aromatic SAR space, yet few tetrahydroindazole building blocks are commercially available with a synthetically accessible carboxylic acid handle. This compound directly addresses that gap. - Provides a saturated indazole core with altered lipophilicity and conformational flexibility for scaffold-hopping campaigns. - The 3-carboxylic acid allows rapid amide coupling or conjugation to fluorophores, biotin, or solid supports for probe design. - Documented synthesis (25-43 % yield) offers a benchmark for process-development studies; ready availability in research quantities enables direct method comparison.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 32275-63-1
Cat. No. B1365574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
CAS32275-63-1
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
InChIKeyRTQVNHMXVLFXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid Overview


1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32275-63-1) is a heterocyclic compound belonging to the tetrahydroindazole family [1]. This compound features a partially saturated indazole core, which confers distinct physicochemical properties compared to its fully aromatic analog, including altered lipophilicity and conformational flexibility . It is primarily utilized as a research chemical and as a versatile building block or intermediate in medicinal chemistry programs due to its carboxylic acid handle, which facilitates further derivatization .

Carboxylic acid handle enables amide/ester derivatization for medicinal chemistry
Partially saturated tetrahydroindazole core offers distinct physicochemical space vs fully aromatic analogs
Suitable as a scaffold diversification intermediate; supports SAR exploration

Why 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid Cannot Be Replaced


Generic substitution among tetrahydroindazole analogs is not advisable due to significant differences in positional isomerism and substitution patterns that dictate biological activity and physicochemical behavior. For example, the position of the carboxylic acid group (e.g., at the 3-position vs. the 5-position) on the indazole core is known to critically impact the potency and selectivity of the molecule [1]. Furthermore, the presence of the 1-phenyl group in the target compound, as opposed to a 2-aryl or unsubstituted variant, can dramatically alter receptor binding affinity and metabolic stability. These structural nuances mean that even closely related in-class compounds cannot be simply interchanged without expecting substantial deviations in experimental outcomes, including potency, solubility, and downstream synthetic feasibility.

Position isomer Carboxylic acid at 3-position vs. 5-position may alter target engagement and solubility profile
N‑aryl variant 1‑Phenyl substitution differs from 2‑aryl or unsubstituted indazoles; receptor affinity and metabolic stability may shift

Quantitative Evidence for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid


COX-1 Inhibition vs. 3-Aryl Analog

Direct head-to-head quantitative data for the target compound against cyclooxygenase (COX) enzymes is not available in primary literature. However, a cross-study comparison with a structurally very similar 3-aryl analog provides a key benchmark. The analog 3-(4-chlorophenyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole, which differs only by a 3-(4-chlorophenyl) substituent versus the 3-carboxylic acid in the target, exhibits weak activity against COX-1. This data establishes a quantitative baseline for the scaffold's activity and underscores how the specific 3-carboxylic acid moiety in the target compound is expected to confer different pharmacological properties [1]. The target compound is anecdotally associated with COX-2 inhibition, suggesting a shift in selectivity profile .

COX‑1 inhibition
Reported comparison
Target: no primary data
3‑(4‑Cl‑phenyl) analog: IC50 10 000 nM
Class‑level scaffold baseline; 3‑COOH may differentiate selectivity
Cross‑study analog data; target‑specific profile requires validation
COX inhibition anti-inflammatory structure-activity relationship

Synthesis Yield Benchmark

A patent from 2011 details a specific, three-step synthetic route for this compound, starting from chloral hydrate and phenylhydrazine. The reported yield for this synthesis is between 25% and 43% . This information is crucial for procurement as it provides a quantitative benchmark for the compound's cost and accessibility. The moderate yield suggests that while the synthesis is established, there is room for process optimization. This contrasts with the synthesis of simpler analogs, such as the unsubstituted 1H-indazole-3-carboxylic acid, for which more efficient, high-yielding methods have been published [1].

Synthesis yield
Reported
25–43% overall yield
Patent benchmark; may inform cost and scale‑up assessment
Three‑step route starting from chloral hydrate / phenylhydrazine
chemical synthesis process chemistry yield optimization

Applications of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid


Scaffold Hopping & Fragment-Based Drug Discovery

This compound is an ideal candidate for scaffold hopping from fully aromatic indazole-3-carboxylic acids in drug discovery programs. Its partially saturated tetrahydroindazole core offers a distinct chemical space, potentially leading to improved physicochemical properties like solubility or target engagement, as indicated by its unique structure . The quantitative benchmark of weak COX-1 inhibition by a close 3-aryl analog [1] suggests the 3-carboxylic acid of the target compound is a key driver of a different biological profile, making it valuable for exploring novel structure-activity relationships (SAR) in anti-inflammatory or other target-based projects.

Functional Probe Development for COX Targets

Based on class-level inferences of COX-2 inhibition for indazole-3-carboxylic acid derivatives , this compound serves as a versatile starting point for synthesizing activity-based probes or affinity reagents. Its carboxylic acid group allows for straightforward conjugation to fluorophores, biotin, or solid supports via amide bond formation. This enables the creation of custom tools for target identification, competitive binding assays, or pull-down experiments to investigate protein targets within the COX pathway or other carboxylic acid-recognizing enzymes.

Process Chemistry Optimization

The established but moderate-yielding synthesis (25-43%) from a 2011 patent presents a clear opportunity for process research and development. This compound is a suitable model substrate for testing novel synthetic methodologies aimed at improving the efficiency of tetrahydroindazole formation, such as new cyclization strategies, alternative catalysts, or flow chemistry approaches. Its commercial availability in research quantities allows for direct comparison and validation of new methods against the documented benchmark.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
Partially saturated core & carboxylic acid handle
Physicochemical property & SAR exploration
Target engagement probe development
Conjugation‑ready carboxylic acid
Probe specificity & binding assay performance
Synthetic method optimization
Established moderate‑yield patent route
Yield improvement & scalability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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